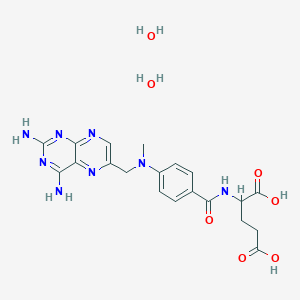![molecular formula C25H35NO8 B12508743 17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid](/img/structure/B12508743.png)
17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol is a complex organic molecule with a unique structure. This compound is characterized by its tetracyclic framework, which includes a cyclobutylmethyl group and multiple functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol involves multiple steps, including the formation of the tetracyclic core and the introduction of the cyclobutylmethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups could be explored for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or nanomaterials. Its unique properties make it suitable for applications requiring high stability and specific reactivity.
作用機序
The mechanism of action of (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Dextromethorphan N-Oxide HCl: A compound with a similar tetracyclic structure and functional groups.
(9R,10R)-17-Allyl-4-hydroxy-17-thioniatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2,4,6-triene: Another compound with a similar core structure.
Uniqueness
What sets (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol apart is its specific combination of functional groups and the presence of the cyclobutylmethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C25H35NO8 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
GMTYREVWZXJPLF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508672.png)

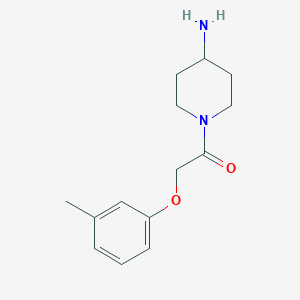

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)

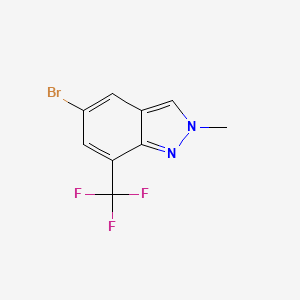
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![N-cyclohexyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508737.png)
![4-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12508740.png)
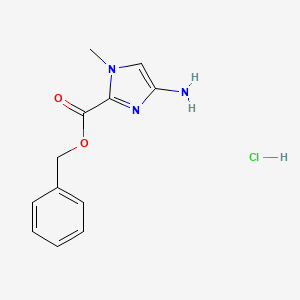
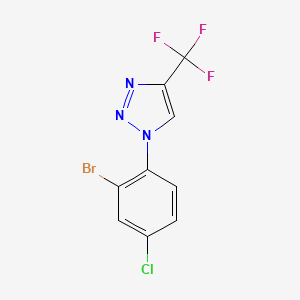
![(5E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B12508752.png)
